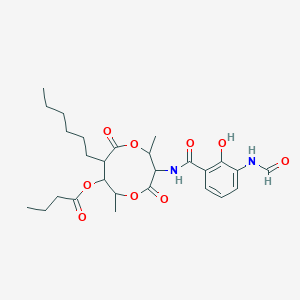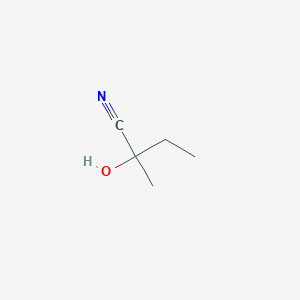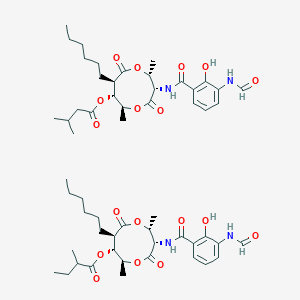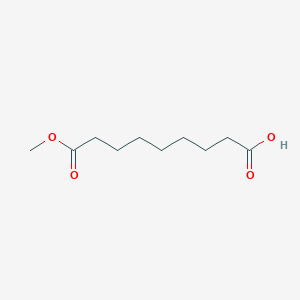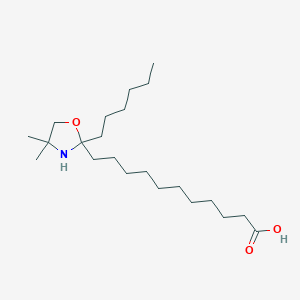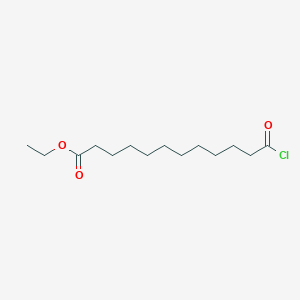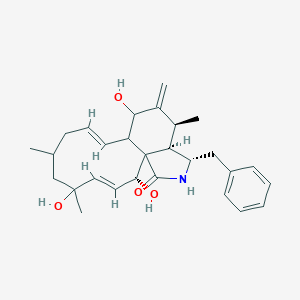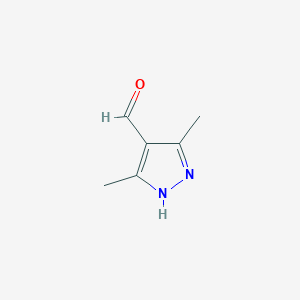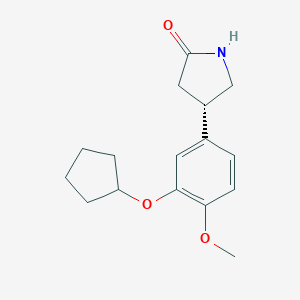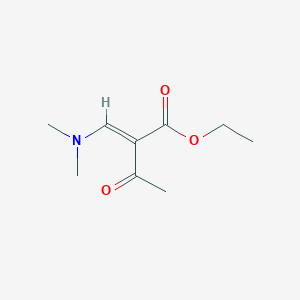
Ethyl 2-acetyl-3-(dimethylamino)acrylate
Descripción general
Descripción
Synthesis Analysis
Ethyl 2-acetyl-3-(dimethylamino)acrylate can be synthesized through solvent-free preparation techniques under microwave irradiations from ethyl 3-dimethylamino acrylates as starting materials. The process involves efficient and mild conditions, leading to the formation of new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones in good yields, demonstrating the compound's reactivity and utility in organic synthesis (Meddad et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds related to ethyl 2-acetyl-3-(dimethylamino)acrylate has been characterized using various spectroscopic techniques, including NMR, UV-Visible, and FT-IR. These studies reveal the influence of the compound's functional groups on its vibrational properties and the formation of dimers in the solid state, which is crucial for understanding its reactivity and properties (Singh et al., 2014).
Chemical Reactions and Properties
Ethyl 2-acetyl-3-(dimethylamino)acrylate participates in various chemical reactions, including copolymerization processes. For example, its copolymerization with (methyl)acrylates has been initiated by a neutral Pd(II)-based complex, showcasing the compound's utility in creating polymers with desirable properties (Pang et al., 2004).
Physical Properties Analysis
The physical properties of ethyl 2-acetyl-3-(dimethylamino)acrylate derivatives, such as crystal growth, structural characterization, and optical behavior, have been extensively studied. These analyses include single crystal X-ray diffraction, NMR, and mass spectrometry, which confirm the molecular structure and provide insight into the compound's optical and thermal behavior, demonstrating its potential for various applications (Kotteswaran et al., 2017).
Chemical Properties Analysis
The chemical properties of ethyl 2-acetyl-3-(dimethylamino)acrylate, such as its reactivity in polymerization reactions and the formation of copolymers, have been explored. Studies show that the compound can be polymerized using radical mechanisms, leading to polymers with varying compositions and thermal stabilities. These properties are essential for its use in creating functional materials with specific characteristics (Aggour, 1994).
Aplicaciones Científicas De Investigación
Charge-Shifting Cationic Copolymers Synthesis : This chemical is used in the synthesis of "charge-shifting" cationic copolymers (Ho et al., 2017).
Polymerization Applications : It is employed in the polymerization of 2-(N,N-dimethylamino)ethyl acrylate (DMAEA) using various catalysts, highlighting its role in polymer chemistry (Zeng, Shen, & Zhu, 2002).
Amphiphilic Copolymers Preparation : The chemical is instrumental in the preparation of amphiphilic copolymers for diverse applications, showcasing its versatility in polymer science (Shevtsov, Hsin, & Shieh, 2022).
Synthesis of Nicotinonitrile and Diazepin Derivatives : Ethyl 2-aryl-3-dimethylamino-acrylates, a related compound, are used for synthesizing nicotinonitrile and diazepin derivatives under microwave irradiation, indicating its use in organic synthesis (Al-Sheikh, 2011).
Efficient Preparation of Ethyl 1-oxo-1,2dihydro-pyrimido[1,6a]benzimidazol-4-carbox : It is also used for preparing specific heterocyclic compounds, contributing to advancements in medicinal chemistry (Meziane, Rahmouni, Bazureau, & Hamelin, 1998).
Multi-responsive Polymeric Nanocarriers : Polymeric nanocarriers based on this compound can be used for the controlled release of bioactive agents, responsive to various stimuli such as UV, temperature, CO2, and pH (Wang et al., 2013).
Safety And Hazards
Ethyl 2-acetyl-3-(dimethylamino)acrylate requires appropriate protective measures during storage and handling, such as wearing gloves, goggles, and protective clothing . Avoid inhalation and contact with skin or eyes. In case of inadvertent contact, rinse immediately with plenty of water and seek medical advice .
Propiedades
IUPAC Name |
ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSOVGAUOHMPLK-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-3-(dimethylamino)acrylate | |
CAS RN |
51145-57-4 | |
| Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





